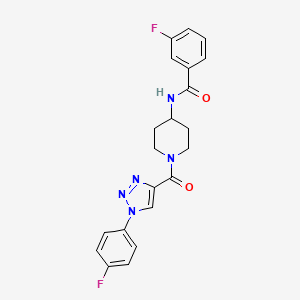

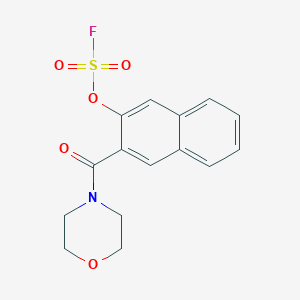

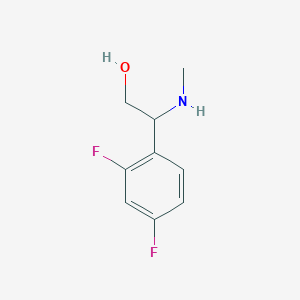

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride, also known as A-366, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Asymmetric Synthesis and Antibacterial Activity

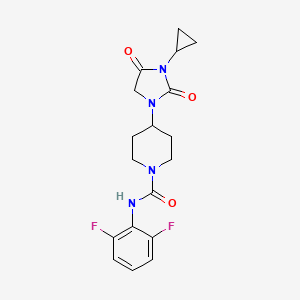

A compound structurally related to 2-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride, specifically 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, has shown significant potential in the field of antibacterial agents. Asymmetric synthesis techniques have been employed to enhance its activity against both aerobic and anaerobic bacteria, with one enantiomer displaying notably superior efficacy. This compound has also demonstrated promising in vivo activity against Pseudomonas aeruginosa in a mouse model, indicating its clinical significance (Rosen et al., 1988).

Supramolecular Structures and Hydrogen Bonding

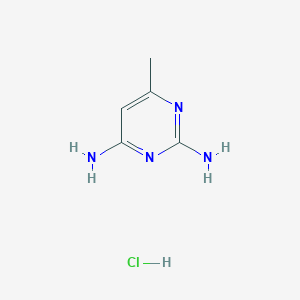

Research on compounds closely related to this compound, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, has focused on their supramolecular structures. These structures exhibit a variety of hydrogen bonds, which form molecular columns and networks. Such studies are pivotal in understanding the influence of hydrogen bonding on base pairing and molecular packing, which has implications for our understanding of nucleic acid structures and functions (Cheng et al., 2011).

Fluorescent Sensor for Metal Ion Detection

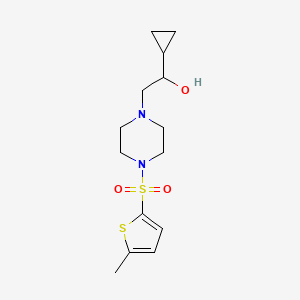

Research on derivatives of this compound, particularly 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, has led to the development of fluorescent sensors. These sensors can selectively recognize specific metal ions, such as aluminum, and have been applied in bacterial cell imaging and logic gate applications. This demonstrates the compound's potential in analytical chemistry and biological imaging (Yadav & Singh, 2018).

Conjugate Addition in Asymmetric Synthesis

The compound has been involved in studies focusing on conjugate addition reactions, particularly in the context of asymmetric synthesis. These reactions are key in producing various diamine derivatives, which have applications in developing peptidomimetics and other biologically active molecules. This highlights the compound's role in facilitating the synthesis of complex organic compounds (Yoon et al., 2010).

Antibacterial Agents

Another study related to a structurally similar compound, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrates its potential as an antibacterial agent. Through structural modifications, certain analogues of this compound exhibited enhanced antibacterial activity, underscoring the significance of this class of compounds in developing new antibacterial agents (Egawa et al., 1984).

Propriétés

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15;/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHSNKSBNXMSAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)